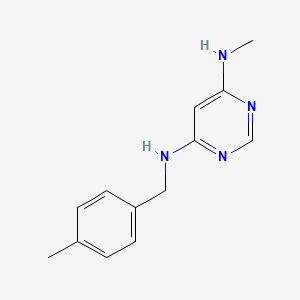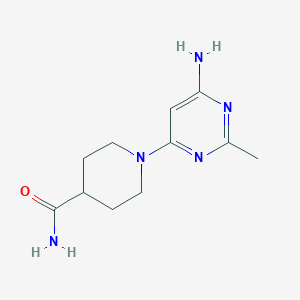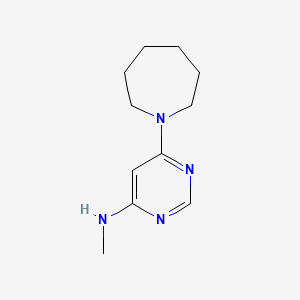![molecular formula C12H16BrNO2S B1493067 Acide 2-{1-[(4-bromothiophène-2-yl)méthyl]pipéridin-4-yl}acétique CAS No. 1502238-15-4](/img/structure/B1493067.png)
Acide 2-{1-[(4-bromothiophène-2-yl)méthyl]pipéridin-4-yl}acétique
Vue d'ensemble
Description
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cristallographie et analyse structurale
Le composé a été utilisé en cristallographie pour déterminer la structure de molécules apparentées. Par exemple, des dérivés comme le 2-[(4-bromobenzyl)thio]-5-(5-bromothiophène-2-yl)-1,3,4-oxadiazole ont été cristallisés pour étudier leur structure moléculaire et cristalline . Cette application est cruciale pour comprendre l'arrangement tridimensionnel des atomes dans une molécule, ce qui est essentiel pour prédire la réactivité et l'interaction avec d'autres molécules.
Profil d'activité biologique
Le noyau 1,3,4-oxadiazole, qui est structurellement similaire au composé en question, présente une gamme d'activités biologiques. Il a été établi comme ayant des propriétés anti-cancéreuses, anti-microbiennes et anti-virales . La recherche sur des composés similaires peut conduire au développement de nouveaux agents thérapeutiques.
Formation de base de Schiff
Le composé peut servir de précurseur pour la synthèse de bases de Schiff. Celles-ci sont formées par condensation d'amines primaires avec des carbonyles et ont été utilisées comme chélateurs en raison de leurs paires d'électrons libres. Elles sont importantes en chimie inorganique médicinale pour leur efficacité pharmacologique, biologique et antitumorale .
Calculs quantiques et chimie théorique
Le composé et ses dérivés font l'objet de calculs quantiques et d'études de chimie théorique. La théorie de la fonctionnelle de la densité (DFT) et d'autres méthodes de mécanique quantique sont utilisées pour prédire le comportement des molécules, ce qui est essentiel pour la conception de médicaments et de matériaux ayant des propriétés spécifiques .
Science des matériaux
En science des matériaux, les dérivés du composé ont été synthétisés et caractérisés pour diverses applications. Par exemple, des dérivés d'imine ont été créés via des réactions de couplage croisé de Suzuki, qui sont importantes pour le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques .
Synthèse de ligands pour la chimie de coordination
Le composé sert de bloc de construction pour les ligands en chimie de coordination. Ces ligands peuvent se lier à des ions métalliques, formant des complexes ayant des applications diverses allant de la catalyse à la science des matériaux .
Mécanisme D'action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components in biochemical pathways, and their modification can have significant effects on cellular function .
Mode of Action
The compound may bind to its target, changing the target’s shape and therefore its function. This can result in the activation or inhibition of the target, depending on the specific interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for the synthesis of a certain molecule, thereby reducing the levels of that molecule in the cell .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of Action
The ultimate effect of the compound will depend on the roles of its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action might be affected by the specific characteristics of the biological environment in which it is present .
Analyse Biochimique
Biochemical Properties
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .
Cellular Effects
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Propriétés
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTWCAIIHKMYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)
![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)





![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
